molecular formula C9H4F3IS B13679753 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene

2-Iodo-6-(trifluoromethyl)benzo[b]thiophene

Cat. No.: B13679753
M. Wt: 328.09 g/mol
InChI Key: GFXAVPCSSSINLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-(trifluoromethyl)benzo[b]thiophene is a chemical compound that belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzothiophene core. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically employs an aryl halide and an organoboron reagent under mild conditions to form the desired product . Another approach involves the electrophilic cyclization of alkynyl thioanisoles, which provides benzo[b]thiophenes with high regioselectivity .

Chemical Reactions Analysis

2-Iodo-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and electrophilic cyclization agents. The major products formed from these reactions are typically functionalized benzo[b]thiophenes with various substituents.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

2-Iodo-6-(trifluoromethyl)benzo[b]thiophene can be compared with other benzo[b]thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H4F3IS

Molecular Weight

328.09 g/mol

IUPAC Name

2-iodo-6-(trifluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H4F3IS/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4H

InChI Key

GFXAVPCSSSINLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.